Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate
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Overview
Description
ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and an ethyl acetate group, which contributes to its chemical properties and reactivity.
Preparation Methods
The synthesis of ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and environmental sustainability. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity .
Scientific Research Applications
ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in targeting specific enzymes and receptors.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE include other pyrazolopyrimidine derivatives, such as:
- ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PROPIONATE
- METHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE
These compounds share similar structural features but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2-[2-(methoxymethyl)-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16(23)10-13-9-15(22)21-18(19-13)17(14(20-21)11-24-2)12-7-5-4-6-8-12/h4-9,20H,3,10-11H2,1-2H3 |
InChI Key |
IGFRNMOAGCVXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3 |
Origin of Product |
United States |
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